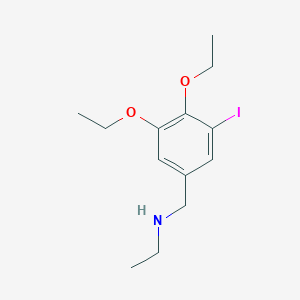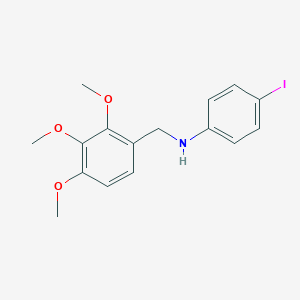
N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine was first synthesized in 2003 by a team of researchers at Purdue University led by David Nichols. Since then, this compound has been used in various research studies to investigate its effects on the human brain and behavior. Due to its potent psychedelic effects, N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.
Mécanisme D'action
N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine acts primarily by binding to the 5-HT2A receptor in the brain, which leads to the activation of various signaling pathways. This activation results in changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are known to play a role in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine are complex and not fully understood. However, studies have suggested that this compound can cause profound changes in perception, including alterations in visual and auditory perception, time perception, and sense of self. Other effects may include changes in mood, thought processes, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine in lab experiments is its potency, which allows for the study of its effects at low doses. However, one limitation is the potential for adverse effects, such as seizures and cardiovascular complications, which may limit its use in certain experiments.
Orientations Futures
Future research on N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine may focus on its potential therapeutic applications in the treatment of mental health disorders. Additionally, studies may investigate the long-term effects of this compound on the brain and behavior, as well as its potential for abuse and addiction. Further research may also explore the development of new compounds with similar effects but fewer adverse effects.
In conclusion, N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine is a potent psychedelic compound that has gained popularity in recent years. While its effects on the brain and behavior are complex and not fully understood, studies have suggested that it may have potential therapeutic applications in the treatment of certain mental health disorders. Further research is needed to fully understand the effects and potential risks associated with this compound.
Méthodes De Synthèse
The synthesis of N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine involves a series of chemical reactions starting from 2C-I, a psychedelic phenethylamine. The process involves the use of various reagents and solvents, including iodine, sodium hydroxide, and ethylamine. The final product is a white crystalline powder that is typically sold in the form of blotter paper or tablets.
Applications De Recherche Scientifique
N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine has been used in various research studies to investigate its effects on the human brain and behavior. One study conducted in 2013 found that this compound has a high affinity for the 5-HT2A receptor, which is known to play a role in the regulation of mood, cognition, and perception. Other studies have suggested that N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine may have potential therapeutic applications in the treatment of certain mental health disorders, such as depression and anxiety.
Propriétés
Formule moléculaire |
C13H20INO2 |
|---|---|
Poids moléculaire |
349.21 g/mol |
Nom IUPAC |
N-[(3,4-diethoxy-5-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H20INO2/c1-4-15-9-10-7-11(14)13(17-6-3)12(8-10)16-5-2/h7-8,15H,4-6,9H2,1-3H3 |
Clé InChI |
YLWPVGOBUASGBL-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C(=C1)I)OCC)OCC |
SMILES canonique |
CCNCC1=CC(=C(C(=C1)I)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B283267.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B283273.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-methoxybenzamide](/img/structure/B283276.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B283279.png)
![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-[(2-Bromo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283281.png)
![2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283284.png)

![N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283288.png)
![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)
![N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283291.png)